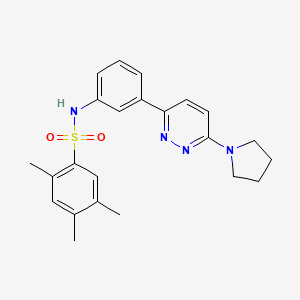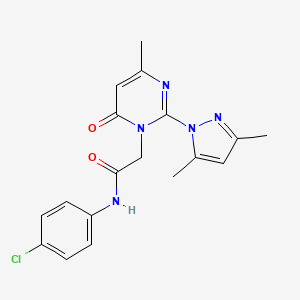![molecular formula C27H32N6O B11255791 2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine](/img/structure/B11255791.png)
2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a complex heterocyclic molecule with a fused pyrimidine and piperazine core. Its systematic name is quite a mouthful, so let’s break it down:
- The pyrimidine portion consists of a six-membered ring containing two nitrogen atoms.
- The piperazine moiety is a six-membered ring with two nitrogen atoms, often found in various pharmaceuticals.
- The biphenyl group is a flat aromatic structure composed of two benzene rings connected by a single bond.
- The carbonyl group (C=O) is attached to the biphenyl ring.
- Overall, this compound combines features from different chemical families, making it intriguing for research and applications.
Méthodes De Préparation
Synthetic Routes: While there isn’t a single well-documented synthesis for this specific compound, researchers can access related intermediates. For instance
Reaction Conditions: Specific synthetic routes would depend on the desired modifications and functional groups. Researchers might explore Suzuki-Miyaura cross-coupling reactions or other strategies.
Industrial Production: Unfortunately, industrial-scale production methods remain undisclosed due to the compound’s complexity.
Analyse Des Réactions Chimiques
Reactivity: This compound likely undergoes various reactions, including
Common Reagents and Conditions: These would vary based on the specific reaction. For example, palladium catalysts for cross-coupling reactions or reducing agents for reductions.
Major Products: Predicting major products requires detailed mechanistic studies, which are scarce for this compound.
Applications De Recherche Scientifique
Medicine: Investigate its potential as a drug candidate. Could it target specific receptors or enzymes?
Chemistry: Explore its reactivity, catalysis, or supramolecular interactions.
Biology: Assess its impact on cellular processes or biological pathways.
Industry: Consider applications in materials science or organic electronics.
Mécanisme D'action
- Unfortunately, specific information on its mechanism of action is lacking. Researchers would need to conduct studies to elucidate this.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Uniqueness: Our compound’s combination of piperazine, pyrimidine, and biphenyl features sets it apart.
Propriétés
Formule moléculaire |
C27H32N6O |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C27H32N6O/c1-21-20-25(31-14-12-30(2)13-15-31)29-27(28-21)33-18-16-32(17-19-33)26(34)24-10-8-23(9-11-24)22-6-4-3-5-7-22/h3-11,20H,12-19H2,1-2H3 |
Clé InChI |
MDFAZGQQZFPHKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCN(CC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-Chloro-2-methoxyphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11255709.png)

![6-(azepan-1-yl)-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B11255727.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11255735.png)
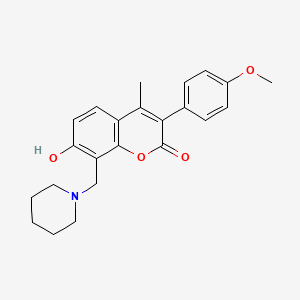
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11255740.png)
![1-(4-ethoxyphenyl)-3-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11255748.png)
![N-(2-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11255751.png)
![3-(2-methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11255753.png)
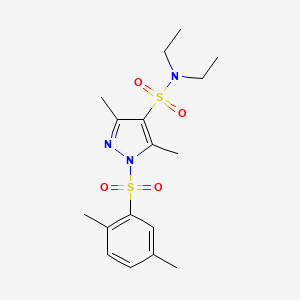
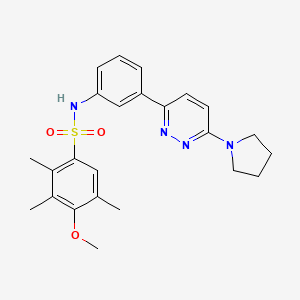
methanone](/img/structure/B11255775.png)
